N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, also known as N-ethyl-3,5-dimethylbenzamide, is an aromatic ketone that has been widely studied for its various applications in scientific research. This compound has been used in many experiments to study its biochemical and physiological effects, as well as its mechanism of action and its advantages and limitations for laboratory experiments.
Mechanism of Action
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has been studied for its mechanism of action in various biochemical and physiological processes. It has been found to act as an inhibitor of cytochrome P450, a family of enzymes that are involved in the metabolism of drugs and other compounds in the body. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other compounds involved in inflammation and pain.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of cytochrome P450, which can lead to a decrease in the metabolism of drugs and other compounds in the body. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has been found to inhibit the activity of cyclooxygenase, which can lead to a decrease in the production of prostaglandins and other compounds involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has several advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it has been found to be a potent inhibitor of cytochrome P450 and cyclooxygenase, making it useful for studying the effects of drugs on the body. However, one of the major limitations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide is that it is not very stable, meaning that it can easily degrade over time.
Future Directions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has many potential future directions. One of the most promising is the development of new drugs based on this compound. Additionally, further research could be done to study its effects on other biochemical and physiological processes, such as the metabolism of other drugs or the production of other compounds. Additionally, further research could be done to improve the stability of the compound and to develop better synthesis methods. Finally, research could be done to explore the potential therapeutic uses of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide, such as its potential use in the treatment of certain diseases.
Synthesis Methods
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide can be synthesized by reacting 3,5-dimethylbenzoyl chloride with N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline. This reaction is carried out in a solvent such as methanol or ethanol and requires a base such as sodium hydroxide or potassium carbonate to catalyze the reaction. The resulting product is N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamidedimethylbenzamide has been studied for its various scientific research applications. It has been used in experiments to study the mechanism of action of enzymes such as cytochrome P450, as well as its effects on biochemical and physiological processes. It has also been used to study the effects of drugs on the body and to develop new drugs.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22-18-7-6-17(12-15(18)5-8-19(22)23)21-20(24)16-10-13(2)9-14(3)11-16/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKODXILKUUTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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